molecular formula C13H17N3O2 B2923634 (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035001-42-2

(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B2923634
CAS No.: 2035001-42-2
M. Wt: 247.298
InChI Key: AQTFCRBAIAIKDI-ONEGZZNKSA-N
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Description

The compound "(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one" is a heterocyclic enone derivative featuring:

  • A pyrrolidine ring substituted at position 3 with a 6-methylpyridazin-3-yloxy group.
  • A pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms), which enhances electron-deficient character compared to pyridine derivatives.

This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

(E)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-4-13(17)16-8-7-11(9-16)18-12-6-5-10(2)14-15-12/h3-6,11H,7-9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFCRBAIAIKDI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, also known by its CAS number 2035019-45-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O3, with a molecular weight of 299.32 g/mol. The compound features a pyrrolidine ring connected to a 6-methylpyridazine moiety via an ether linkage, which is significant for its biological activity.

Mechanisms of Biological Activity

The compound exhibits various biological activities, primarily attributed to its structural components. The pyrrolidine and pyridazine rings are known to interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds often exhibit antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Although specific data for this compound is limited, the structural similarities suggest potential antimicrobial effects.

Anticancer Activity

There is emerging evidence that compounds containing pyridazine and pyrrolidine structures may possess anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways . The exact mechanisms for this compound remain to be fully elucidated but warrant further investigation.

Study on Antimicrobial Efficacy

A study explored the antimicrobial efficacy of various pyrrolidine derivatives, finding that certain substitutions significantly enhanced their activity against common pathogens . The study concluded that the presence of electron-donating groups on the piperidine ring improved antibacterial potency.

CompoundMIC (mg/mL)Target Organism
Compound A0.0048E. coli
Compound B0.0195S. aureus
Compound C0.025Bacillus subtilis

Potential for Drug Development

The unique structure of this compound positions it as a candidate for further drug development. Its ability to interact with specific biological targets suggests potential applications in treating infections and possibly cancer.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s structure is less synthetically demanding than patented fused heterocycles , enabling scalable production.
  • Reactivity: The enone group’s electrophilicity could be exploited for prodrug design or covalent inhibitor development.
  • SAR Insights :
    • Pyridazine’s electron-withdrawing nature may enhance binding to targets requiring π-π or dipole interactions.
    • Substituent bulk inversely correlates with solubility; the target’s balance of hydrophobicity (methyl group) and polarity (ether) may optimize pharmacokinetics.

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